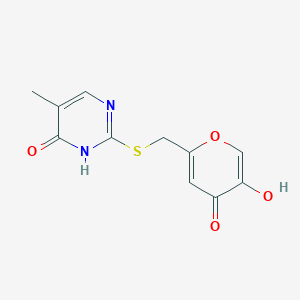

2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-5-methylpyrimidin-4(3H)-one

Description

This compound features a pyrimidin-4(3H)-one core substituted at the 2-position with a thioether-linked 5-hydroxy-4-oxo-4H-pyran-2-ylmethyl group (kojic acid derivative) and a 5-methyl group. The kojic acid moiety (5-hydroxy-4-pyranone) is critical for biological interactions, particularly in enzyme inhibition, due to its ability to form hydrogen bonds with active-site residues (e.g., His259 and His85 in tyrosinase) . The thioether bridge enhances stability and modulates electronic properties, while the 5-methyl group influences steric and hydrophobic interactions .

Properties

IUPAC Name |

2-[(5-hydroxy-4-oxopyran-2-yl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c1-6-3-12-11(13-10(6)16)18-5-7-2-8(14)9(15)4-17-7/h2-4,15H,5H2,1H3,(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIPBWNPXMGQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(NC1=O)SCC2=CC(=O)C(=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-5-methylpyrimidin-4(3H)-one is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Compound Overview

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H10N2O4S

- CAS Number : 2034153-35-8

- Molecular Weight : 266.28 g/mol

The compound features a pyrimidine ring linked to a pyran ring, characteristic of thioxopyrimidines, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyran ring.

- Introduction of the methylthio group.

- Cyclization to form the pyrimidine structure.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Anti-inflammatory Activity

Research indicates that derivatives of this compound may exhibit significant anti-inflammatory effects. For instance, related compounds have been shown to suppress nitric oxide (NO) production in vitro, indicating potential for treating inflammatory conditions. Specifically, one study demonstrated that (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl derivatives inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 genes through modulation of the NF-kB signaling pathway .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that it interacts with specific enzymes or receptors involved in inflammation and cancer pathways. The inhibition of key signaling molecules such as NF-kB suggests a multifaceted approach to modulating biological responses.

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | 2-(((5-hydroxy-4-oxo... |

| Molecular Formula | C11H10N2O4S |

| CAS Number | 2034153-35-8 |

| Molecular Weight | 266.28 g/mol |

| Biological Activities | Anti-inflammatory, Potential anticancer |

Case Studies

- In Vitro Studies : A study demonstrated that related compounds significantly reduced NO levels in LPS-treated RAW264.7 cells, suggesting a strong anti-inflammatory effect .

- In Vivo Studies : In animal models, administration of similar compounds led to a decrease in inflammatory markers and symptoms associated with gastric inflammation induced by HCl/EtOH .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidin-4(3H)-one Derivatives with Thioether Substituents

Key Examples:

6-(Cyclohexylmethyl)-5-ethyl-2-(((5-methyl-1H-pyrazol-3-yl)methyl)thio)pyrimidin-4(3H)-one (I-20)

- Structural Features : Cyclohexylmethyl and ethyl groups at positions 5 and 6, pyrazole-linked thioether.

- Properties : Melting point 175–176°C; moderate yield (49%) .

- Comparison : Bulkier substituents (cyclohexylmethyl) may enhance lipophilicity but reduce solubility compared to the target compound’s methyl group.

- 2-Ethyl-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) acetate (5a) Structural Features: Ethyl acetate and phenyl groups; cyano substituent at position 5. Synthesis: Room-temperature alkylation in DMF; isolated via acid precipitation .

Data Table: Pyrimidinone Derivatives

Kojic Acid-Linked Heterocycles

Key Example:

- 2-(((5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one (Compound D) Structural Features: Quinazolinone core with kojic acid and pyridinylmethyl groups. Activity: IC50 = 0.46–5.32 μM against tyrosinase; kojic acid moiety forms dual H-bonds with catalytic histidines . Comparison: The quinazolinone core vs. Both share the critical kojic acid-thioether motif.

Q & A

Q. What are the optimal synthetic routes for 2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-5-methylpyrimidin-4(3H)-one, and how can purity be ensured?

Methodological Answer: The synthesis of structurally similar pyrimidinones (e.g., thieno[2,3-d]pyrimidin-4(3H)-one derivatives) typically involves multi-step protocols:

- Thioether formation: Reacting a pyran-2-ylmethyl precursor with thiol-containing intermediates under basic conditions (e.g., NaH/DMF) .

- Oxidation/cyclization: Use of hydrogen peroxide or Na₂S₂O₃ to stabilize sulfur linkages .

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (solvent: EtOH/H₂O) to achieve >95% purity .

Key Metrics: Monitor yields (72–96% for analogous compounds) and melting points (151–224°C) as purity indicators .

Q. How can the structural integrity of this compound be confirmed?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- 1H NMR: Verify proton environments (e.g., pyran-2-ylmethyl protons at δ 4.2–4.5 ppm, pyrimidinone NH at δ 10–12 ppm) .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray crystallography: Resolve the 3D conformation of the pyran-pyrimidinone core, particularly the Z/E configuration of thioether linkages .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer: Start with in vitro screens:

- Antimicrobial activity: Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Enzyme inhibition: Test against kinases or oxidoreductases (IC₅₀) using fluorometric or colorimetric substrates .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify EC₅₀ values .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Address discrepancies via:

- Assay standardization: Ensure consistent cell lines, solvent controls (DMSO ≤0.1%), and incubation times .

- Metabolic stability tests: Use liver microsomes to rule out rapid degradation in specific models .

- Orthogonal validation: Combine enzyme inhibition data with cellular thermal shift assays (CETSA) to confirm target engagement .

Q. What strategies optimize the compound’s pharmacokinetic properties?

Methodological Answer: Modify substituents while retaining core activity:

- Solubility enhancement: Introduce polar groups (e.g., –OH, –COOH) on the pyran or pyrimidinone moieties .

- Metabolic shielding: Replace labile methylthio groups with trifluoromethyl or cyclopropyl analogs .

- Prodrug design: Mask hydroxyl groups with acetyl or phosphate esters to improve bioavailability .

Q. How can computational modeling predict target interactions?

Methodological Answer: Use in silico tools to guide experimental design:

- Docking studies: Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina) .

- Molecular dynamics (MD): Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .

- QSAR: Corolate substituent electronic parameters (Hammett σ) with bioactivity trends .

Data Contradiction Analysis

Q. How to reconcile variability in reported melting points for analogs?

Methodological Answer: Variability may arise from:

- Polymorphism: Use differential scanning calorimetry (DSC) to identify crystalline forms .

- Purity thresholds: Re-purify samples via preparative HPLC and compare melting ranges .

- Synthetic byproducts: Conduct LC-MS to detect trace impurities (e.g., unreacted thiols) .

Q. Why do some analogs show potent in vitro activity but fail in vivo?

Methodological Answer: Investigate:

- Plasma protein binding: Use equilibrium dialysis to measure free fraction (% unbound) .

- Blood-brain barrier (BBB) penetration: Calculate logP/logD values; if logP >3, consider reducing lipophilicity .

- Metabolite profiling: Identify inactive or toxic metabolites via LC-HRMS .

Structural and Mechanistic Insights

Q. How does the thioether linkage influence bioactivity?

Methodological Answer: The –S–CH₂– group:

- Enhances membrane permeability: Sulfur’s lipophilicity improves cellular uptake .

- Mediates redox interactions: Thioethers can act as hydrogen bond acceptors or participate in disulfide exchange .

- Impact on conformation: Restricts rotation of the pyran-pyrimidinone core, stabilizing bioactive conformers .

Q. What role do substituents on the pyrimidinone ring play in target selectivity?

Methodological Answer: Substituent effects include:

- 5-methyl group: Steric hindrance modulates kinase binding (e.g., CDK2 vs. EGFR) .

- Hydroxy-pyran moiety: Hydrogen bonding with catalytic lysine residues in enzymes .

- Thioether length: Shorter chains (e.g., –CH₂– vs. –CH₂CH₂–) reduce off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.